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A Deep Dive into the Stereochemistry of Cinchona Alkaloids: The Case of Hydroquinidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical intricacies of Cinchona alkaloids, with a particular focus on hydroquinidine. We will explore the absolute configurations, conformational landscapes, and the analytical methodologies employed to elucidate these three-dimensional structures. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, asymmetric synthesis, and drug development.

Core Stereochemistry and Absolute Configuration

The Cinchona alkaloids, a family of natural products isolated from the bark of the Cinchona tree, are renowned for their potent biological activities and their widespread use as chiral catalysts and ligands in asymmetric synthesis.[1][2] This class of compounds is characterized by a quinoline moiety linked to a quinuclidine ring through a hydroxymethylene bridge. The core structure contains multiple stereocenters, giving rise to a rich diversity of stereoisomers.

Hydroquinidine, a diastereomer of hydroquinine, possesses the (8R,9S) configuration at the two central stereocenters connecting the quinoline and quinuclidine rings.[3] It is systematically named (S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[4] The stereochemistry of hydroquinidine is identical to that of its parent compound, quinidine, with the exception of the hydrogenation of the vinyl group on the quinuclidine ring.[3]



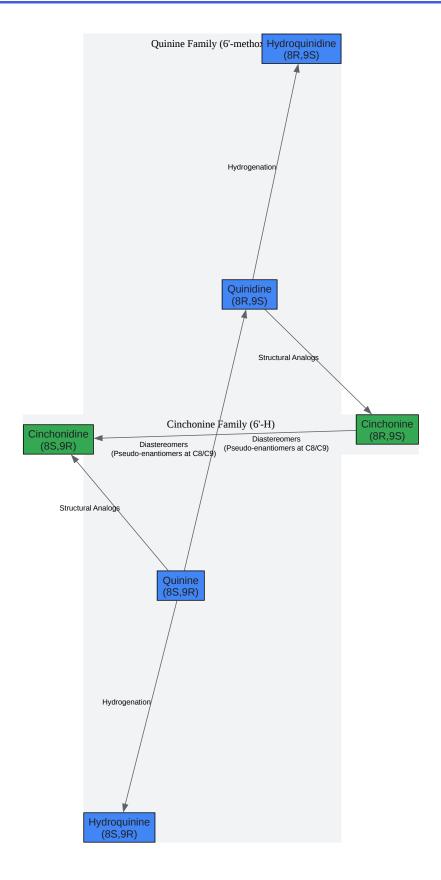
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The four major Cinchona alkaloids exist as two pairs of pseudo-enantiomers: quinine/quinidine and cinchonine/cinchonidine.[5] Quinine and quinidine, as well as cinchonine and cinchonidine, are diastereomers of each other.[6] However, the relationship between quinine and quinidine is often described as "quasi-enantiomeric" due to their nearly mirror-image relationship around the C8-C9 bond, which significantly influences their chiroptical properties and catalytic activities.[7][8]

A logical diagram illustrating the stereochemical relationships between the major Cinchona alkaloids is presented below.





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Fig. 1: Stereochemical relationships of major Cinchona alkaloids.



Conformational Analysis

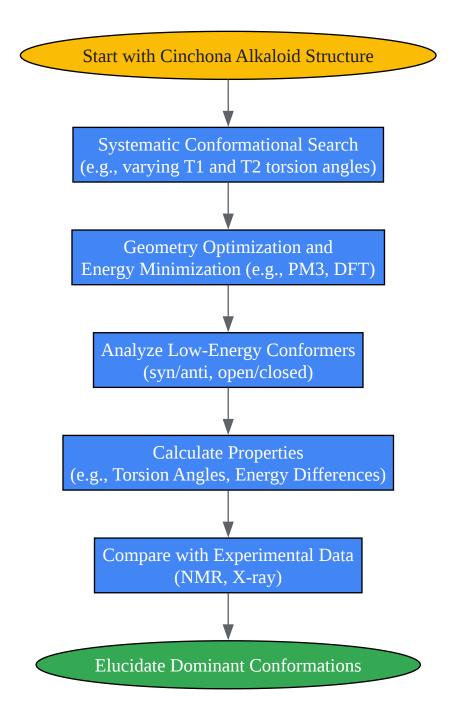
The biological activity and catalytic efficacy of Cinchona alkaloids are intimately linked to their conformational flexibility. The molecule can adopt various shapes due to rotation around the single bonds connecting the quinoline and quinuclidine moieties, specifically the C4'-C9 and C9-C8 bonds. Extensive conformational studies have identified four low-energy conformers: anti-closed, anti-open, syn-closed, and syn-open.[7][9] These conformations are defined by the torsion angles T(1) (C(4a')-C(4')-C(9)-C(8)) and T(2) (C(4')-C(9)-C(8)-N(1)).[7][10]

Computational studies using the semi-empirical PM3 method have shown that the lowest energy conformation for both quinine and quinidine is the anti-closed- α form.[7][11] In contrast, their inactive epimers, epiquinine and epiquinidine, favor anti-open conformations.[7] The presence of an intramolecular hydrogen bond between N1 and the O9-H group is a key feature in some conformations, particularly in the epi series.[7]

The conformational landscape of Cinchona alkaloids is a critical determinant of their function in asymmetric catalysis. The ability of the alkaloid to adopt a specific conformation allows for the creation of a well-defined chiral pocket that directs the stereochemical outcome of a reaction.

A workflow for the computational analysis of Cinchona alkaloid conformations is depicted below.





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Fig. 2: Workflow for conformational analysis of Cinchona alkaloids.

Experimental Protocols for Stereochemical Elucidation

The three-dimensional structure of Cinchona alkaloids is determined through a combination of spectroscopic and crystallographic techniques.



X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state conformation and absolute configuration of these molecules.

Methodology:

- Crystallization: High-quality single crystals of the Cinchona alkaloid or a salt derivative are grown. For instance, 9-epiquinidine hydrochloride monohydrate crystals were obtained for X-ray analysis.[12] The crystallization of hydroquinone dioxygenase, for example, was achieved using the sitting-drop vapor-diffusion method with a solution of 16% PEG 4000, 0.3 M MgCl₂, and 0.1 M Tris pH 8.5 at 277 K.[13]
- Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. For 9-epiquinidine hydrochloride monohydrate, Cu Kα radiation (λ = 1.54178 Å) was used at room temperature.[12]
- Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure and refine the atomic positions. The final R-factor is an indicator of the quality of the fit between the experimental data and the final model. For 9-epiquinidine hydrochloride monohydrate, the final R was 5.72% for 1,501 reflections.[12]

Table 1: Crystallographic Data for 9-Epiquinidine Hydrochloride Monohydrate[12]



Parameter	Value
Chemical Formula	C20H25N2O2+·Cl ⁻ ·H2O
Molecular Weight	378.9
Crystal System	Orthorhombic
Space Group	P212121
a (Å)	7.042 ± 0.001
b (Å)	9.082 ± 0.001
c (Å)	31.007 ± 0.005
Volume (ų)	1983.1 ± 0.6
Z	4
Calculated Density (g cm ⁻³)	1.27

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of Cinchona alkaloids in solution. Both ¹H and ¹³C NMR are employed to elucidate the structure and conformational equilibria.[14][15]

Methodology:

- Sample Preparation: A solution of the alkaloid is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₁₂) at a specific concentration (e.g., 0.02 M).[16]
- Data Acquisition: A suite of NMR experiments is performed, including:
 - ¹H NMR: To determine chemical shifts and coupling constants.
 - ¹³C NMR: To identify the carbon skeleton.[15]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is crucial for distinguishing between syn and anti conformers.
 [17]



- Variable Temperature (VT) NMR: To study the dynamics of conformational exchange.
- Data Analysis: The vicinal coupling constants (e.g., ³J(H9,H8)) are analyzed to estimate the
 populations of different conformers in solution.[18] For instance, a combined NMR and
 molecular modeling approach has been used to study the conformations of quinine and
 quinidine.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is sensitive to the chiral environment of the chromophores within the molecule and is particularly useful for studying the conformations and interactions of Cinchona alkaloids in solution.

Methodology:

- Sample Preparation: CD spectra are recorded for the free base alkaloids in various solvents,
 often non-polar ones, and for their salts with carboxylic acids.[19]
- Data Acquisition: The CD spectrum is measured over a range of wavelengths, typically focusing on the absorption bands of the quinoline chromophore (around 230 nm and 300-320 nm).[19][20]
- Data Interpretation: The Cotton effects observed in the CD spectra can provide information about:
 - Molecular Association: The exciton-type Cotton effect around 230 nm in non-polar solvents can suggest the association of alkaloid molecules.[19]
 - Conformational Equilibria: The existence of low-energy staggered conformations around the C(8)-C(9) bond has been confirmed by MMP2 calculations in conjunction with CD studies.[19]
 - Substrate Interaction: Changes in the CD spectrum of a Cinchona alkaloid upon the addition of a substrate can indicate a direct interaction in the liquid phase, which is relevant for understanding the mechanism of enantioselective catalysis.[20]

Quantitative Stereochemical Data



The following table summarizes key quantitative data related to the stereochemistry of hydroquinidine and related alkaloids.

Table 2: Physicochemical and Stereochemical Properties of Hydroquinidine

Property	Value	Reference
IUPAC Name	(S)-[(2R,4S,5R)-5-ethyl-1- azabicyclo[2.2.2]octan-2-yl]-(6- methoxyquinolin-4-yl)methanol	[4]
CAS Number	1435-55-8	
Molecular Formula	C20H26N2O2	[4]
Molar Mass	326.43 g⋅mol ⁻¹	
Melting Point	169-170 °C	
Specific Rotation [α] ²⁵ /D	+226° (c = 2 in ethanol)	[21]

Synthesis of Hydroquinidine

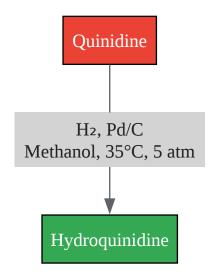
Hydroquinidine is typically synthesized by the catalytic hydrogenation of quinidine.[22]

Synthetic Protocol:[22]

- Reaction Setup: In a reaction vessel, quinidine is dissolved in a suitable solvent such as methanol. A palladium on carbon (Pd/C) catalyst (e.g., 5%) is added.
- Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (e.g., ~5 atm).
- Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 35 °C) for a specific duration (e.g., 5 hours).
- Workup: After the reaction is complete (monitored by HPLC/TLC), the mixture is cooled, the
 catalyst is removed by filtration, and the filtrate is concentrated under vacuum to yield
 hydroquinidine as a white solid.

The general synthetic pathway is illustrated below.





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Fig. 3: Synthesis of Hydroquinidine from Quinidine.

Conclusion

The stereochemistry of Cinchona alkaloids, exemplified by hydroquinidine, is a fascinating and complex field of study with profound implications for their biological activity and catalytic applications. A thorough understanding of their absolute configurations, conformational preferences, and the analytical techniques used to characterize them is essential for the rational design of new drugs and catalysts. This guide has provided a detailed overview of these aspects, offering a valuable resource for researchers dedicated to harnessing the unique properties of these remarkable natural products.

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